molecular formula C10H20O2Si B14408549 Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate CAS No. 82343-39-3

Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate

Cat. No.: B14408549
CAS No.: 82343-39-3
M. Wt: 200.35 g/mol
InChI Key: VVXDICWALXAAKG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate is an organic compound characterized by the presence of an ester functional group, a trimethylsilyl group, and a conjugated double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate typically involves the esterification of 3-methyl-2-(trimethylsilyl)but-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-2-(trimethylsilyl)but-3-enoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different products.

Comparison with Similar Compounds

    Ethyl 3-methylbut-3-enoate: Lacks the trimethylsilyl group, making it less sterically hindered.

    Methyl 3-methyl-2-(trimethylsilyl)but-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Trimethylsilyl ethyl but-3-enoate: Similar structure but with the trimethylsilyl group attached to the ethyl group.

Uniqueness: this compound is unique due to the presence of both the ester and trimethylsilyl groups, which provide distinct reactivity and steric properties. This makes it a valuable compound in organic synthesis and material science.

Properties

CAS No.

82343-39-3

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

ethyl 3-methyl-2-trimethylsilylbut-3-enoate

InChI

InChI=1S/C10H20O2Si/c1-7-12-10(11)9(8(2)3)13(4,5)6/h9H,2,7H2,1,3-6H3

InChI Key

VVXDICWALXAAKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=C)C)[Si](C)(C)C

Origin of Product

United States

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